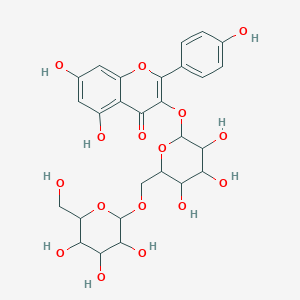
Macrolactin N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Macrolactin N is a natural product found in Bacillus with data available.
Applications De Recherche Scientifique
1. Antibacterial Agent Macrolactin N, derived from Bacillus subtilis, shows potential as an antibacterial agent. It has been found to inhibit Staphylococcus aureus peptide deformylase with an IC50 value of 7.5 µM. Additionally, it displays antibacterial activity against Escherichia coli and S. aureus (Yoo et al., 2006).
2. Binding Mode Analysis The binding mechanism of macrolactin N to peptide deformylase was investigated using molecular docking and molecular dynamics simulations. This research provides insights into the potential for designing more effective peptide deformylase inhibitors (Gao et al., 2013).
3. Impact on Soil Microbial Community A study on macrolactin's impact on the soil bacterial community showed that its continuous application reduced the α-diversity of the soil bacterial community and altered the relative abundance of various microbes. It also affected the gene encoding polyketide synthase, which is responsible for macrolactin production (Yuan et al., 2016).
4. Enhanced Production Techniques Research has been conducted on enhancing the production of macrolactin A using a marine bacterium. This involved optimizing the fermentation process, which could have applications in pharmaceuticals due to its anti-infectious and antiviral activity (Chen et al., 2013).
5. Potential as SARS-CoV-2 Inhibitor Macrolactin A has been identified as a potential inhibitory agent for SARS-CoV-2 Mpro through in silico screening. This suggests its potential application in developing therapeutic drugs against COVID-19, pending further in vitro and in vivo validations (Bharadwaj et al., 2021).
6. Anti-Angiogenic and Anti-Cancer Properties Macrolactin A and its derivatives have been studied for their anti-angiogenic activities. They showed potential in inhibiting angiogenesis and cancer cell invasion, making them valuable candidates for treating diseases associated with abnormal angiogenesis and cancer (Kang et al., 2012).
7. Diverse Biological Activities Macrolactins are known for a range of pharmacological activities, including anti-inflammatory, antimicrobial, antifungal, and antitumor activities. They are particularly noted for their antibiotic activity against clinically relevant pathogens (Ortiz & Sansinenea, 2019).
Propriétés
Formule moléculaire |
C24H34O4 |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
(3Z,5E,8S,9E,11Z,19E)-8-hydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,19-pentaene-2,16-dione |
InChI |
InChI=1S/C24H34O4/c1-21-15-9-4-2-5-10-16-22(25)17-11-6-3-7-12-18-23(26)19-13-8-14-20-24(27)28-21/h2-3,5,7-8,12-14,18,20-21,23,26H,4,6,9-11,15-17,19H2,1H3/b5-2+,7-3-,13-8+,18-12+,20-14-/t21?,23-/m1/s1 |
Clé InChI |
RSTZNFQDRKJJEI-VQFWTTNISA-N |
SMILES isomérique |
CC1CCC/C=C/CCC(=O)CCC/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O |
SMILES canonique |
CC1CCCC=CCCC(=O)CCCC=CC=CC(CC=CC=CC(=O)O1)O |
Synonymes |
macrolactin N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




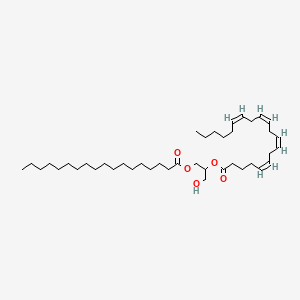
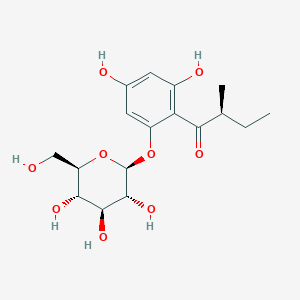
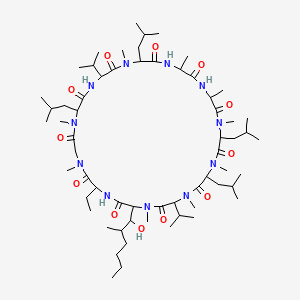
![(12Z,25Z)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione](/img/structure/B1255172.png)

![[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-phenylprop-2-enoate](/img/structure/B1255176.png)
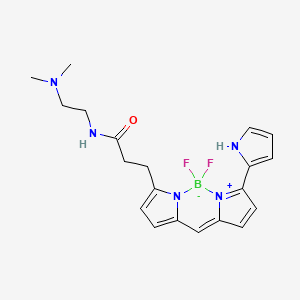
![17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1255178.png)
![(5R,9S,10R,13S,14S,17S)-17-[(2R,3R,5R)-5-(3,3-dimethyloxiran-2-yl)-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1255179.png)
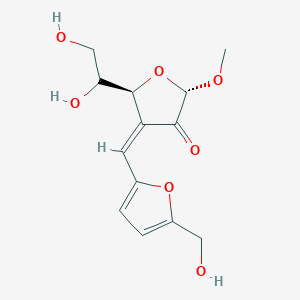
![5-[(4-Chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine](/img/structure/B1255185.png)
